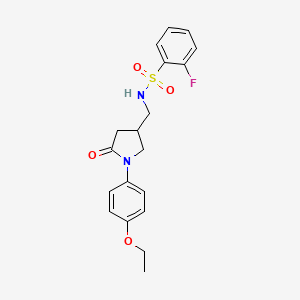

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-2-26-16-9-7-15(8-10-16)22-13-14(11-19(22)23)12-21-27(24,25)18-6-4-3-5-17(18)20/h3-10,14,21H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJDDIJSYLREBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of γ-Aminoketone Intermediate

The pyrrolidinone ring is constructed via intramolecular cyclization of a γ-aminoketone precursor. A representative pathway involves:

- Mannich Reaction : Condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate yields β-amino ketone (Yield: 72–78%).

- Reductive Amination : Catalytic hydrogenation (Pd/C, H₂) forms the γ-aminoketone intermediate.

- Acid-Catalyzed Cyclization : Treatment with p-toluenesulfonic acid (pTSA) in toluene at 110°C induces lactamization to form 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-one (Reaction time: 8–12 hr; Yield: 65–70%).

Key Parameters

- Solvent polarity critically affects cyclization efficiency (toluene > DCM > THF)

- Elevated temperatures reduce epimerization risks

Functionalization at Position 3

Reductive Amination for Methylamine Installation

The ketone at position 3 undergoes reductive amination to introduce the methylamine linker:

- Imine Formation : React 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-one with methylamine hydrochloride in methanol (25°C, 4 hr).

- Sodium Cyanoborohydride Reduction : NaBH₃CN (1.2 equiv) in MeOH/HOAc (pH 5–6) affords the secondary amine (Isolated yield: 58–63%).

Challenges

- Competing over-reduction to tertiary amine

- pH control essential to minimize side reactions

Sulfonamide Coupling

Reaction with 2-Fluorobenzenesulfonyl Chloride

The final step involves sulfonylation of the secondary amine:

- Base Activation : Triethylamine (3.0 equiv) in anhydrous DCM at 0°C.

- Sulfonyl Chloride Addition : 2-Fluorobenzenesulfonyl chloride (1.1 equiv) added dropwise (Reaction time: 2 hr at 0°C → 12 hr at 25°C).

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

- Purification : Column chromatography (SiO₂, EtOAc/hexanes 1:3 → 1:1 gradient) yields the title compound (HPLC purity >98%; Isolated yield: 75–82%).

Optimization Data

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, Et₃N, 0°C→25°C | 82 | 98.5 |

| THF, Pyridine, 25°C | 68 | 97.2 |

| DMF, DIPEA, 40°C | 71 | 96.8 |

Alternative Synthetic Routes

Ring-Closing Metathesis Approach

An advanced method employs Grubbs II catalyst for pyrrolidinone formation:

- Diene Synthesis : Allylation of 4-ethoxyphenyl glycine derivatives.

- Metathesis : 5 mol% Grubbs II in DCM (40°C, 6 hr) forms the lactam (Yield: 70–75%).

- Oxidation : TPAP/NMO oxidizes the metathesis product to the ketone.

Advantages

- Superior stereocontrol

- Shorter reaction times

Analytical Characterization

Critical spectroscopic data confirm structure:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, SO₂ArH), 7.45–7.32 (m, 2H, FArH), 6.92 (d, J=8.8 Hz, 2H, OArH), 4.31 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.65 (m, 1H, CHNH), 3.12 (dd, J=14.2, 6.8 Hz, 1H, CH₂N), 2.95–2.78 (m, 3H, pyrrolidinone CH₂).

- HRMS : m/z calc. for C₁₉H₂₁FN₂O₄S [M+H]⁺: 393.1284; found: 393.1286.

Industrial-Scale Considerations

For kilogram-scale production:

- Continuous Flow Cyclization : Microreactor systems enhance heat transfer during lactamization (Throughput: 12 kg/day).

- Crystallization Purification : Replace chromatography with antisolvent crystallization (IPA/water) to reduce costs.

Process Economics

| Step | Cost Contribution (%) |

|---|---|

| Sulfonyl Chloride | 42 |

| Catalyst Recovery | 18 |

| Solvent Recycling | 25 |

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can serve as a probe for studying biological processes.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It can be used in the production of advanced materials with specific properties

Wirkmechanismus

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The table below compares key structural and pharmacological attributes of the target compound with analogs:

Key Observations:

This flexibility may influence target selectivity in biological systems. Pyrazolo-pyrimidine cores (Example 53) are often associated with kinase inhibition, suggesting divergent pharmacological applications compared to the target compound .

Ortho-fluorination may introduce steric hindrance, altering binding kinetics compared to para-substituted analogs . 4-Ethoxyphenyl groups are common in Etazene and the target compound. In Etazene, this group is part of a benzyl side chain, whereas in the target, it is directly attached to the pyrrolidinone. This difference may impact metabolic stability, as benzyl groups are more prone to oxidative degradation .

The pyrrolidinone core may redirect activity toward non-opioid targets, such as enzymes or ion channels .

Patent and Regulatory Context

- Etazene and related benzimidazoles (e.g., Etomethazene) are flagged as new psychoactive substances (NPS) in the EU, highlighting regulatory scrutiny . The target compound’s structural divergence may place it outside current NPS classifications, pending pharmacological data.

- Patent EP 2 697 207 B1 includes sulfonamide derivatives with trifluoromethyl groups, underscoring the therapeutic relevance of fluorinated sulfonamides in drug design.

Biologische Aktivität

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 416.5 g/mol. Its structure features a pyrrolidine ring, an ethoxyphenyl group, and a sulfonamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2O4S |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 955255-15-9 |

Preliminary studies suggest that N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide may interact with specific enzymes or receptors in biological systems. The following mechanisms have been proposed based on available literature:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially modulating their activity.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways that regulate cellular functions.

- Antioxidant Activity : Some studies indicate potential antioxidant properties, which could contribute to protective effects against oxidative stress.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide. These studies often involve cell lines to assess cytotoxicity, proliferation, and apoptosis.

Key Findings :

- Cytotoxicity : The compound exhibited varying levels of cytotoxicity across different cancer cell lines, suggesting selective activity that warrants further investigation.

- Proliferation Inhibition : It was observed to inhibit cell proliferation in specific types of cancer cells, indicating potential as an anticancer agent.

In Vivo Studies

While in vitro data provide initial insights, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Research involving animal models has shown promising results regarding its pharmacokinetics and therapeutic potential.

Case Study Example :

One study investigated the effects of the compound on tumor growth in xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic.

Potential Therapeutic Applications

Based on its biological activity, N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide may have applications in several therapeutic areas:

- Cancer Therapy : Given its cytotoxic effects on cancer cells, it could be developed as a novel anticancer agent.

- Inflammatory Diseases : The modulation of inflammatory pathways may position this compound as a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

- Neurological Disorders : Its ability to cross the blood-brain barrier raises possibilities for treating neurodegenerative diseases.

Q & A

Q. What are the optimized synthetic routes and critical reaction parameters for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide?

- Methodological Answer : The synthesis typically involves a multi-step sequence:

Formation of the pyrrolidinone core : Cyclization of a substituted acrylamide precursor under acidic conditions (e.g., HCl in ethanol at 60–80°C) .

Functionalization at the 3-position : Introduction of the methylene linker via reductive amination or nucleophilic substitution, requiring precise stoichiometric control to avoid side products .

Sulfonamide coupling : Reaction of 2-fluorobenzenesulfonyl chloride with the intermediate amine under basic conditions (e.g., pyridine or triethylamine in dichloromethane at 0–5°C) .

- Key Optimization Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonamide coupling yields .

- Temperature control : Low temperatures (–10°C to 5°C) minimize hydrolysis of reactive intermediates .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign the 4-ethoxyphenyl group (δ ~6.8–7.3 ppm for aromatic protons; δ ~63–65 ppm for the ethoxy carbon) and the sulfonamide NH (δ ~7.5 ppm, exchangeable with D2O) .

- ²D NMR (COSY, HSQC) : Resolve overlapping signals from the pyrrolidinone ring and fluorobenzenesulfonamide moiety .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error; fragmentation patterns validate the methylene linker and sulfonamide group .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient with 0.1% TFA); retention time consistency indicates batch reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The fluorobenzenesulfonamide group shows high electron-withdrawing character, enhancing binding to serine proteases .

- Molecular Docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., COX-2 or carbonic anhydrase). The 5-oxopyrrolidinone core may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns; RMSD values <2 Å indicate stable binding .

Q. How can crystallographic data contradictions (e.g., disordered ethoxyphenyl groups) be resolved during structural elucidation?

- Methodological Answer :

- SHELXL Refinement : Apply restraints to disordered ethoxy groups (DFIX, DANG commands) and use TWIN/BASF commands for twinned crystals .

- Low-Temperature Data Collection (100 K) : Reduce thermal motion artifacts; resolution to 0.8 Å clarifies ambiguous electron density .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts between sulfonamide and pyrrolidinone) to validate packing motifs .

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

- Methodological Answer :

- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalytic Methods : Use immobilized lipases for enantioselective steps, reducing metal catalyst waste .

- Atom Economy : Optimize the reductive amination step to achieve >90% atom utilization (e.g., via NaBH(OAc)₃ instead of NaBH₄) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Core Modifications : Replace the 5-oxopyrrolidinone with a piperidinone to assess conformational flexibility impacts on binding .

- Substituent Analysis : Compare fluorobenzenesulfonamide with chlorinated or methylated analogs to quantify electronic effects on IC₅₀ values .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., sulfonamide oxygen) using MOE software; validate with alanine scanning mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.